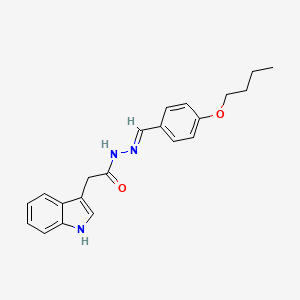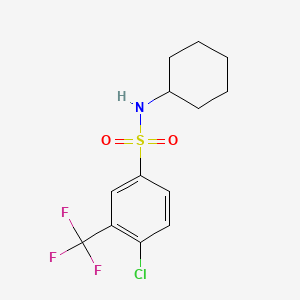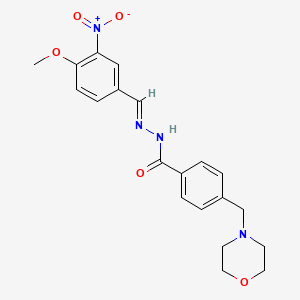![molecular formula C18H17N3O4 B5537006 4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate is a chemical compound that combines the structural motifs of nitrobenzyl and indole with a carbamate linker. Such compounds are of interest in various fields, including materials science and pharmaceuticals, due to their unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of compounds related to 4-nitrobenzyl carbamates often involves multi-step reactions that can include the formation of chloroformate from 4-nitrobenzyl alcohol, followed by reaction with appropriate amines or phenols and subsequent coupling reactions. For instance, Hay et al. (1999) detailed the synthesis of a series of 4-nitrobenzyl carbamate derivatives through a method involving chloroformate formation and coupling with N,N-dimethylaminoethylamine (Hay et al., 1999).
Molecular Structure Analysis
The molecular structure of nitrobenzyl carbamates, including the specific arrangement of atoms and functional groups, can significantly influence their physical and chemical properties. X-ray diffraction is a common technique used for structural characterization, revealing details such as crystal forms and non-centrosymmetric structures in related compounds (Kato et al., 1997).
Chemical Reactions and Properties
Nitrobenzyl carbamates participate in various chemical reactions, including reductively-initiated fragmentation, which is of interest in the context of bioreductive drugs. The rate of fragmentation can be influenced by substituents on the benzyl ring, with electron-donating groups accelerating the process (Hay et al., 1999). Moreover, the reactivity of these compounds can be exploited in the synthesis of nonlinear optical materials and in studies of substituent effects on kinetic processes.
科学的研究の応用
Bioreductive Prodrugs Development
4-Nitrobenzyl carbamates are investigated as triggers for bioreductive prodrugs, with a focus on enhancing the efficiency of drug activation in hypoxic conditions. The reductively-initiated fragmentation of these compounds is crucial for releasing toxic agents in targeted therapy. Research by Hay et al. (1999) explores substituent effects on the kinetics of fragmentation, indicating potential for optimizing prodrug design through structural modifications (Hay et al., 1999).
Polymer and Materials Science Applications
The o-nitrobenzyl group, related to the 4-nitrobenzyl structure, is frequently used in the design of photolabile polymers, allowing for controlled degradation or property alteration upon light exposure. This makes them valuable in creating responsive materials for various applications, including biomedical devices and environmentally sensitive systems. Zhao et al. (2012) discuss the broad potential of o-nitrobenzyl derivatives in polymer chemistry, highlighting their role in developing photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).
Fluorescent and Thermoresponsive Polymers
4-Nitrobenzyl derivatives are also utilized in synthesizing fluorescent, thermoresponsive polymers with tunable properties. These materials have applications in smart coatings, sensors, and drug delivery systems. The study by Lessard et al. (2012) on oligo(ethylene glycol) methacrylate copolymers demonstrates how these compounds can contribute to creating materials with specific thermal and optical characteristics (Lessard et al., 2012).
Advanced Organic Synthesis Techniques
The chemical flexibility of 4-nitrobenzyl carbamates enables novel synthetic pathways in organic chemistry. For example, Nishiyama et al. (2004) describe a selenium-catalyzed method for transforming 2-nitrobenzyl alcohols into 1,4-dihydro-2H-3,1-benzoxazin-2-ones, showcasing the role of 4-nitrobenzyl derivatives in facilitating complex molecular transformations (Nishiyama et al., 2004).
特性
IUPAC Name |
(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18(25-12-13-5-7-15(8-6-13)21(23)24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11,20H,9-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKKATUXMVCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)
![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)